molecular formula C14H11NO B6375495 3-Cyano-5-(4-methylphenyl)phenol CAS No. 1261982-38-0

3-Cyano-5-(4-methylphenyl)phenol

Cat. No.: B6375495
CAS No.: 1261982-38-0
M. Wt: 209.24 g/mol
InChI Key: OWYHCGWYPURIRA-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-methylphenyl)phenol is a phenolic compound featuring a cyano group at the 3-position and a 4-methylphenyl substituent at the 5-position of the benzene ring. This structure combines electron-withdrawing (cyano) and electron-donating (methylphenyl) groups, influencing its physicochemical and biological properties. Potential applications may include pharmaceuticals or agrochemicals, given the prevalence of phenolic scaffolds in bioactive molecules .

Properties

IUPAC Name

3-hydroxy-5-(4-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYHCGWYPURIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684616
Record name 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-38-0
Record name 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-methylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Properties/Applications Evidence Source
3-Chloro-5-(4-hydroxymethylphenyl)phenol Cl (3-position), CH₂OH (4-methylphenyl) Higher polarity due to hydroxymethyl group; potential intermediate in drug synthesis
4-[[[4-[(4-methylphenyl)azo]phenyl]imino]methyl]-Phenol Azo group (-N=N-), methylphenyl Enhanced conjugation for optical applications; used in dye chemistry
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone core, methylphenyl Anti-inflammatory activity (IC₅₀: 11.6 μM)
Phentolamine mesylate Imidazolylmethyl, methylphenyl Vasodilator; adrenergic receptor antagonist
Key Observations:
  • Electron-Withdrawing Groups (e.g., Cyano vs. Chloro): The cyano group in 3-Cyano-5-(4-methylphenyl)phenol likely increases acidity compared to chloro analogs (e.g., 3-Chloro-5-(4-hydroxymethylphenyl)phenol) due to stronger electron withdrawal, enhancing solubility in polar solvents .
  • Azo vs. Cyano Functionality: Azo derivatives (e.g., ) exhibit extended π-conjugation, making them suitable for dyes, whereas cyano groups may improve metabolic stability in pharmaceuticals.
  • Heterocyclic Modifications: Compounds like pyridazinones () or oxazolo[4,5-d]pyrimidines () demonstrate how ring systems influence bioactivity, suggesting that this compound could be functionalized for targeted applications.

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn:

  • Melting Point: Expected to be higher than 3-Chloro-5-(4-hydroxymethylphenyl)phenol (due to stronger intermolecular interactions from the cyano group) but lower than azo compounds (which form crystalline structures) .
  • Solubility: Lower aqueous solubility compared to hydroxymethyl analogs (e.g., ) but higher than nonpolar aryl derivatives.

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